Heliogen blue sbl

描述

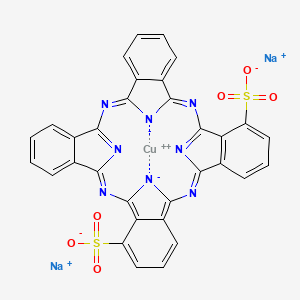

Heliogen blue sbl is a synthetic dye widely used in various industries, including medical, environmental, and industrial research. It is a copper phthalocyanine-based blue pigment known for its excellent overall properties, including high chroma, high color strength, and resistance to flocculation. This compound is suitable for both solvent- and water-borne systems and is highly valued for its outstanding fastness and weatherability properties .

准备方法

Synthetic Routes and Reaction Conditions

Heliogen blue sbl is synthesized through the phthalocyanine route, which involves the cyclotetramerization of phthalonitrile in the presence of a copper salt. The reaction is typically carried out under high-temperature conditions, often exceeding 200°C, and requires a solvent such as nitrobenzene or trichlorobenzene. The resulting copper phthalocyanine is then subjected to various modifications to achieve the desired alpha or beta crystalline forms .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the phthalocyanine synthesis is conducted under controlled conditions. The crude product is then purified through processes such as solvent extraction, filtration, and drying. The final product is often milled to achieve the desired particle size and surface area, ensuring optimal performance in various applications .

化学反应分析

Types of Reactions

Heliogen blue sbl undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color properties.

Reduction: Reduction reactions can alter the electronic structure of the copper phthalocyanine core, affecting its chromatic properties.

Substitution: Various substituents can be introduced into the phthalocyanine ring, modifying its solubility and compatibility with different media.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions include various substituted phthalocyanines, which exhibit different solubility, color, and stability properties. These modified compounds are used in specialized applications where specific performance characteristics are required .

科学研究应用

Art Conservation

Heliogen Blue has been extensively studied for its role in artists' colors and conservation efforts.

- Historical Significance : The pigment was introduced in the 1930s and has since been utilized in various artistic mediums due to its vibrant hue and stability. A comprehensive study by Christiane Adolf highlights its historical usage in artists' colors, focusing on its chemical stability and lightfastness, which are critical for preserving artworks .

- Case Study : In the restoration of Arnold Böcklin’s painting "Die Toteninsel," Heliogen Blue was employed due to its excellent dispersion properties and compatibility with traditional binders. The pigment's application allowed restorers to achieve a depth of color that closely matched the original work, demonstrating its effectiveness in fine art restoration .

Coatings and Paints

Heliogen Blue is widely used in the coatings industry due to its high heat stability and excellent dispersion characteristics.

- Product Variants : Different formulations of Heliogen Blue, such as Heliogen Blue K 6911 and Heliogen Blue L 7085, are tailored for specific applications. For instance, Heliogen Blue K 6911 is recommended for thin film and fiber applications, while Heliogen Blue L 7085 is suitable for solvent and water-borne decorative coatings .

- Performance Metrics : The pigment exhibits remarkable resistance to fading under UV exposure, making it ideal for outdoor applications where color retention is essential. Its use in automotive paints also highlights its durability against environmental factors .

Plastics and Fibers

The application of Heliogen Blue extends into the plastics industry, where it is incorporated into various polymer matrices.

- Compatibility : Due to its excellent thermal stability, Heliogen Blue can withstand high processing temperatures during plastic manufacturing without degrading. This property makes it suitable for use in both injection molding and extrusion processes.

- Case Study : In a study involving polypropylene fibers, the incorporation of Heliogen Blue resulted in enhanced color vibrancy and improved mechanical properties of the fibers, demonstrating its effectiveness as a colorant in synthetic textiles .

Industrial Applications

Beyond artistic and decorative uses, Heliogen Blue finds applications in industrial sectors.

- Adhesives and Sealants : The pigment is used to enhance the aesthetic appeal of adhesives and sealants while providing additional UV protection. Its incorporation can improve product visibility on shelves and provide a competitive edge in marketing.

-

Construction Materials : In construction, Heliogen Blue is utilized in colored concrete products where durability and colorfastness are crucial. Its resistance to weathering ensures that structures maintain their visual appeal over time6.

Data Table: Properties of Heliogen Blue SBL

| Property | Value |

|---|---|

| Chemical Composition | Copper Phthalocyanine |

| Color Index | PB 15:1 |

| Lightfastness | Excellent |

| Heat Stability | High |

| Dispersion Behavior | Outstanding |

| Recommended Applications | Coatings, Plastics, Fibers |

作用机制

The mechanism of action of Heliogen blue sbl involves its interaction with light and other electromagnetic radiation. The copper phthalocyanine core absorbs light in the visible spectrum, leading to electronic transitions that give the compound its characteristic blue color. The molecular targets include various cellular structures and materials, where the dye binds and exerts its effects through photophysical and photochemical processes .

相似化合物的比较

Heliogen blue sbl is compared with other copper phthalocyanine-based pigments, such as:

Heliogen blue L 6905 F: Known for its high chroma and color strength, suitable for automotive and industrial paint systems.

Heliogen blue L 7085: A beta-modified pigment with good chroma and high color strength, used in decorative and industrial applications.

Heliogen blue L 6975 F: An alpha-modified pigment with excellent weather and light fastness, suitable for paints and coatings.

This compound stands out due to its unique combination of high chroma, color strength, and resistance to flocculation, making it a versatile pigment for various applications.

属性

IUPAC Name |

copper;disodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,17-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8O6S2.Cu.2Na/c41-47(42,43)21-13-5-11-19-23(21)31-37-27-17-9-3-1-7-15(17)25(34-27)33-26-16-8-2-4-10-18(16)28(35-26)38-32-24-20(30(40-32)36-29(19)39-31)12-6-14-22(24)48(44,45)46;;;/h1-14H,(H2-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46);;;/q-2;+2;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBXPLYSDKSFEQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=CC=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)C=CC=C6S(=O)(=O)[O-])C9=CC=CC=C94.[Na+].[Na+].[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H14CuN8Na2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330-38-7 | |

| Record name | CI 74180 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。